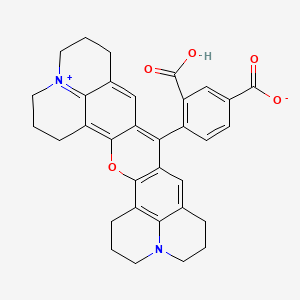

5-carboxy-X-rhodamine

説明

Significance of Rhodamine Fluorophores in Scientific Inquiry

Rhodamines are a class of fluorescent dyes that have become indispensable tools in a wide array of scientific fields. scbt.comresearchgate.net Their popularity stems from a combination of favorable photophysical properties, including high absorption coefficients, excellent quantum yields, and strong photostability. acs.orgnih.govmedchemexpress.commedchemexpress.com These characteristics allow for the bright and sensitive detection of target molecules. scbt.com

First discovered in the 19th century, the xanthene-based structure of rhodamines has proven to be a versatile scaffold for chemical modification. annualreviews.org This adaptability allows for the fine-tuning of their spectral properties, leading to a broad palette of fluorescent probes that absorb and emit light across the visible spectrum and into the infrared. annualreviews.org In molecular biology and biomedical research, rhodamines are frequently conjugated to biomolecules such as antibodies and nucleic acids to visualize and track cellular processes, protein localization, and gene expression. scbt.com Their utility extends to various analytical techniques, including fluorescence microscopy, flow cytometry, and spectrofluorometry. scbt.com

Evolution and Distinctive Role of 5-Carboxy-X-Rhodamine

Within the extensive family of rhodamine dyes, this compound (5-ROX) holds a position of special interest due to its intense absorption and emission properties. acs.orgnih.gov A key structural feature of X-rhodamines is the presence of multiple n-propylene bridges that create a rigid structure. acs.orgnih.gov This rigidity is thought to prevent the loss of energy through non-radiative processes, contributing to the dye's high fluorescence quantum yield. nih.gov

The "5-carboxy" designation refers to the carboxylic acid group attached to the 5-position of the rhodamine core. ontosight.ainih.gov This functional group is particularly important as it provides a reactive handle for covalently attaching the dye to other molecules, a process known as bioconjugation. scbt.comontosight.ai Specifically, the carboxylic acid can be activated to form a succinimidyl ester, which then readily reacts with primary amine groups found in proteins and other biomolecules. scbt.comabpbio.comchemimpex.com This capability makes this compound a valuable tool for labeling and detection. ontosight.ai

Compared to other rhodamine derivatives, this compound exhibits a significant red-shift in its absorption and emission spectra. acs.orgnih.gov This is advantageous in biological imaging as it helps to reduce interference from the natural autofluorescence of cells and tissues, which typically occurs at shorter wavelengths. ontosight.ai

Scope and Research Focus of the Review

This article focuses exclusively on the chemical compound this compound. It will provide a detailed overview of its chemical and physical properties, methods of synthesis and functionalization, and its specific applications in contemporary scientific research. The discussion will be centered on its use in fluorescence microscopy, flow cytometry, and nucleic acid analysis. This review will present detailed research findings and include data tables to summarize key information.

特性

CAS番号 |

198978-94-8 |

|---|---|

分子式 |

C66H60N4O10 |

分子量 |

1069.2 g/mol |

IUPAC名 |

1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid;3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid |

InChI |

InChI=1S/2C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33;36-31(37)20-9-10-21-24(17-20)33(40-32(21)38)25-15-18-5-1-11-34-13-3-7-22(27(18)34)29(25)39-30-23-8-4-14-35-12-2-6-19(28(23)35)16-26(30)33/h2*9-10,15-17H,1-8,11-14H2,(H,36,37) |

InChIキー |

KLNOCCPJAOCRHF-UHFFFAOYSA-N |

SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7 |

正規SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9 |

純度 |

97%min |

製品の起源 |

United States |

Chemical and Physical Properties

5-Carboxy-X-rhodamine is a synthetic fluorescent dye belonging to the rhodamine family. ontosight.ai Its chemical structure is based on a xanthene core, which is characteristic of this class of dyes, with the addition of a carboxyl group (-COOH). ontosight.ai This carboxyl group enhances its utility in biological applications by providing a point of attachment for conjugation to biomolecules. ontosight.ai

The photophysical properties of this compound are central to its function as a fluorescent label. It is known for its high fluorescence quantum yield and photostability. ontosight.ai The dye absorbs light at longer wavelengths, which is beneficial for reducing background autofluorescence in biological samples. ontosight.ai

Below is a table summarizing the key chemical and photophysical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₃₀N₂O₅ | sigmaaldrich.com |

| Molecular Weight | 534.60 g/mol | sigmaaldrich.com |

| CAS Number | 198978-94-8 | sigmaaldrich.com |

| Excitation Maximum (λex) | ~570-580 nm | acs.orgmedchemexpress.comsigmaaldrich.com |

| Emission Maximum (λem) | ~595-604 nm | acs.orgmedchemexpress.comsigmaaldrich.com |

| Molar Absorptivity (ε) | 3.6 x 10⁴ M⁻¹cm⁻¹ | acs.orgmedchemexpress.com |

| Fluorescence Quantum Yield (Φ) | ~0.94 | acs.orgmedchemexpress.com |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent and pH. sigmaaldrich.com

Synthesis and Functionalization

The synthesis of 5-carboxy-X-rhodamine can be achieved through a series of chemical reactions that build the characteristic xanthene core and introduce the essential carboxyl group. ontosight.ai While detailed synthetic procedures are often proprietary or described in specialized organic chemistry literature, the general approach involves the condensation of appropriate precursors to form the rhodamine scaffold. acs.orgnih.gov An efficient synthetic route has been reported that allows for the production of gram quantities of 5- and 6-carboxy-X-rhodamines from relatively inexpensive starting materials. acs.orgnih.gov

A crucial aspect of this compound's utility is its ability to be functionalized for bioconjugation. The carboxylic acid group is the key to this functionality. scbt.comontosight.ai It can be chemically activated, most commonly by converting it into an N-hydroxysuccinimidyl (NHS) ester. abpbio.comchemimpex.comsigmaaldrich.com This NHS ester is a reactive form of the dye that readily couples with primary amino groups (-NH₂) on biomolecules like proteins and modified nucleic acids, forming a stable amide bond. scbt.comabpbio.comchemimpex.com This process allows for the specific and covalent labeling of targets of interest. scbt.com

Mechanistic Insights and Photophysical Considerations in 5 Carboxy X Rhodamine Design

Influence of Structural Rigidity on Fluorescence Properties

A defining feature of 5-Carboxy-X-rhodamine is the structural rigidity imposed by multiple n-propylene bridges that connect the terminal nitrogen atoms to the central xanthene core. acs.orgnih.gov This rigidity is a critical design element that directly enhances the dye's fluorescence properties by preventing non-radiative deactivation processes. acs.orgnih.gov In less rigid rhodamines, absorbed energy can be dissipated through molecular vibrations and rotations, which quenches fluorescence. By locking the structure, 5-CXR minimizes these non-radiative pathways, resulting in exceptionally high fluorescence quantum yields. acs.orgnih.gov

This structural constraint leads to more intense absorption and emission compared to rhodamine dyes that lack such rigidity, like Rhodamine B. acs.orgnih.gov The rigid framework also contributes to a red-shift in the absorption and emission maxima by 30-40 nm, which is advantageous for reducing interference from biological autofluorescence. acs.orgontosight.ai Research has demonstrated that these rigidified rhodamines exhibit strong fluorescence in aqueous buffers, with quantum yields approaching unity. acs.orgmedchemexpress.com For instance, 5-CXR (also denoted as 5-ROX) in an aqueous buffer shows an emission maximum at 604 nm with a quantum yield of 0.94. medchemexpress.commedchemexpress.com

| Compound | Excitation Max (λex) | Emission Max (λem) | Molar Absorptivity (ε) | Fluorescence Quantum Yield (Φ) | Key Structural Feature |

|---|---|---|---|---|---|

| This compound (in aqueous buffer) | 580 nm medchemexpress.com | 604 nm medchemexpress.com | 3.6 × 104 M-1cm-1medchemexpress.com | 0.94 medchemexpress.com | Rigidified xanthene core acs.org |

| Rhodamine B (lacks rigidity) | 554 nm nih.gov | 573 nm nih.gov | 9.7 × 104 M-1s-1nih.gov | 0.36 nih.gov | Flexible diethylamino groups |

Spirocyclization Equilibrium and its Modulators for Probe Optimization

Rhodamine dyes, particularly those with an ortho-carboxy group, exist in a dynamic equilibrium between two states: a fluorescent, colored zwitterion and a non-fluorescent, colorless spirolactone. nih.govacs.org This spirocyclization equilibrium is a crucial feature that can be harnessed for developing "fluorogenic" probes—probes that are dark until they bind to a specific target. The cell-permeable, non-fluorescent spirocyclic form can enter live cells, where target binding can stabilize the fluorescent zwitterion, leading to a significant increase in signal. uni-heidelberg.de

The position of this equilibrium is highly sensitive to the chemical structure, and systematic modification of the ortho-carboxy group offers a powerful strategy for probe optimization. nih.govacs.org Researchers have demonstrated that converting the carboxylic acid into various substituted acyl benzenesulfonamides or alkylamides allows for precise tuning of the spirocyclization equilibrium over a wide range. nih.govacs.orgbiorxiv.org This fine-tuning enables the transformation of the same rhodamine scaffold into probes with vastly different properties. For example, by modulating the equilibrium, a dye can be engineered to become a highly fluorogenic and cell-permeable probe for live-cell stimulated emission depletion (STED) microscopy or a spontaneously blinking dye suitable for single-molecule localization microscopy (SMLM). nih.govacs.org This approach maintains the core photophysical properties of the xanthene core while optimizing the dye's behavior for specific, advanced imaging techniques. biorxiv.org

Fluorescence Resonance Energy Transfer (FRET) Applications and Mechanisms

This compound and its isomers are widely used as components in Fluorescence Resonance Energy Transfer (FRET) systems. abpbio.cominterchim.fr FRET is a distance-dependent physical process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. nih.govrsc.org This phenomenon is highly sensitive to the distance between the donor and acceptor (typically within 1-10 nm), making it a molecular ruler for studying biochemical interactions. nih.gov

In FRET applications, 5-CXR can function as an acceptor for a donor dye like fluorescein (B123965) or as a donor to a longer-wavelength dye. nih.gov Its succinimidyl ester derivative (5-ROX, SE) is commonly used to label amine groups on proteins and amine-modified oligonucleotides. abpbio.comchemimpex.comsigmaaldrich.com This enables the construction of FRET probes for various applications:

DNA Sequencing and Analysis : 5-CXR is frequently incorporated into DNA primers and probes for real-time PCR and DNA sequencing, where FRET is used to monitor the reaction progress. nih.govsmolecule.com

Enzyme Assays : FRET probes can be designed with a cleavage site for a specific enzyme between the donor and acceptor. Cleavage separates the pair, disrupting FRET and producing a measurable change in fluorescence. abpbio.com

Biosensors : By labeling two interacting biomolecules with a FRET pair, their association or dissociation can be monitored in real time. nih.gov

The efficiency of FRET depends on the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, and the relative orientation of the two dyes. nih.gov The distinct and strong absorption and emission properties of 5-CXR make it a reliable FRET partner in many biological assays. smolecule.com

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Sensing Principles

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) are two fundamental quenching mechanisms used to design activatable fluorescent probes, often called chemosensors. jst.go.jprsc.org These strategies allow for the creation of probes that are "off" in their basal state and switch "on" in the presence of a specific analyte. rsc.org

Photoinduced Electron Transfer (PET) : A typical PET sensor consists of a fluorophore (like a rhodamine), a recognition site (receptor) for an analyte, and a linker. rsc.org In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the fluorophore, quenching its fluorescence through a non-radiative process. rsc.org When the receptor binds to its target analyte, its electron-donating ability is altered, inhibiting the PET process and restoring fluorescence. rsc.org

Intramolecular Charge Transfer (ICT) : In ICT-based probes, excitation leads to a significant charge redistribution within the molecule, forming a charge-separated excited state. rsc.org In some designs, this ICT state can be coupled with molecular rotation around a single bond, leading to a "twisted" intramolecular charge transfer (TICT) state. rsc.orgjst.go.jp This TICT state is typically non-fluorescent or weakly fluorescent, providing a pathway for non-radiative decay. jst.go.jp Probe activation occurs when analyte binding or an enzymatic reaction restricts this intramolecular rotation, preventing the formation of the dark TICT state and forcing the molecule to relax via fluorescence. jst.go.jp A recently developed strategy, termed steric repulsion-induced TICT (sr-TICT), uses intramolecular steric hindrance to control the formation of the TICT state in rhodamine dyes, offering a novel way to regulate fluorescence for sensing applications. jst.go.jp

Photostability and Environmental Responsiveness in Biological Systems

A key advantage of rhodamine dyes like 5-CXR is their superior photostability compared to other classes of fluorophores, such as fluoresceins. acs.orgnih.gov They are more resistant to photobleaching, which is the irreversible destruction of the fluorophore under prolonged or intense illumination. nih.gov This robustness allows for longer imaging experiments and the use of higher-intensity light sources required by many super-resolution microscopy techniques. chemimpex.com

Furthermore, the fluorescence of 5-CXR is relatively insensitive to pH fluctuations within the physiological range of 4 to 10. acs.orgnih.gov This is a significant benefit for quantitative measurements in living cells, where the pH of different organelles can vary. In contrast, the fluorescence of dyes like fluorescein is highly pH-dependent.

While generally stable, the performance of 5-CXR conjugates can be influenced by its local environment. For reproducible and quantitative biological applications, the use of isomerically pure compounds is often preferred. aatbio.comresearchgate.net The minor positional difference between the 5-carboxy and 6-carboxy isomers can sometimes affect conjugation efficiency and the biological properties of the final labeled molecule, highlighting the importance of chemical precision in probe design. aatbio.comresearchgate.net

Methodological Frameworks for Utilizing 5 Carboxy X Rhodamine in Research

Experimental Design for Conjugation Reactions

The covalent labeling of biomolecules with 5-ROX requires careful planning of the conjugation reaction. The most common approach involves the use of an amine-reactive form of the dye, such as 5-carboxy-X-rhodamine N-succinimidyl ester (5-ROX, SE). sigmaaldrich.comthermofisher.com This derivative readily reacts with primary amines on proteins and amine-modified oligonucleotides to form stable amide bonds. thermofisher.comthermofisher.com

Key considerations in the experimental design include:

Activation of the Carboxylic Acid: The carboxylic acid group of 5-ROX must first be activated to facilitate reaction with amines. A common method is the in-situ formation of an N-hydroxysuccinimidyl (NHS) ester using reagents like N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) in the presence of a base like triethylamine. acs.org Air-free techniques are often employed during activation and coupling to prevent degradation of the reactive ester. acs.org

Reaction Buffer: The choice of buffer is critical for efficient conjugation. Amine-free buffers, such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0, are typically used to avoid competition with the target biomolecule. The slightly alkaline conditions promote the reaction between the NHS ester and primary amines. thermofisher.com

Dye-to-Biomolecule Ratio: The molar ratio of the 5-ROX derivative to the biomolecule influences the degree of labeling. This ratio is optimized based on the specific application and the number of available reactive sites on the target molecule.

Reaction Time and Temperature: Conjugation reactions are typically carried out at room temperature for a few hours or overnight at 4°C. The optimal time and temperature depend on the reactivity of the biomolecule and the desired degree of labeling.

Solvent: 5-ROX and its derivatives are often dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer containing the biomolecule. empbiotech.combiotium.com

A typical workflow for labeling a protein with 5-ROX, SE is outlined below:

| Step | Procedure |

| 1. Protein Preparation | Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). |

| 2. Dye Preparation | Dissolve 5-ROX, SE in DMSO to prepare a stock solution. aatbio.com |

| 3. Conjugation | Add the dye stock solution to the protein solution while stirring. |

| 4. Incubation | Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. lumiprobe.com |

| 5. Purification | Remove unreacted dye and byproducts. |

Spectroscopic Analysis Techniques for Conjugates

Following the conjugation reaction, spectroscopic analysis is essential to confirm the successful labeling of the biomolecule and to determine the degree of labeling.

UV-Visible Spectroscopy: The concentration of the 5-ROX conjugate and the degree of labeling can be determined by measuring the absorbance at two key wavelengths. The protein concentration is typically measured at 280 nm, while the 5-ROX concentration is measured at its absorption maximum, which is around 575-580 nm. generi-biotech.commedchemexpress.com The degree of labeling is calculated as the molar ratio of the dye to the protein.

Fluorescence Spectroscopy: The fluorescence properties of the 5-ROX conjugate are characterized by measuring its excitation and emission spectra. 5-ROX exhibits a strong fluorescence emission maximum around 600-604 nm when excited at approximately 575-580 nm. sigmaaldrich.comgeneri-biotech.commedchemexpress.com These spectral properties are relatively stable over a pH range of 4 to 10. acs.org

The key spectroscopic properties of 5-ROX are summarized in the table below:

| Property | Value | Reference |

| Excitation Maximum (λex) | ~575 - 580 nm | generi-biotech.commedchemexpress.com |

| Emission Maximum (λem) | ~600 - 604 nm | sigmaaldrich.commedchemexpress.com |

| Molar Absorptivity (ε) | ~91,000 cm⁻¹M⁻¹ | biosearchtech.com |

Chromatographic Purification of Labeled Biomolecules

After the conjugation reaction, it is crucial to remove any unreacted dye and byproducts to ensure the purity of the labeled biomolecule. Various chromatographic techniques are employed for this purpose.

Size-Exclusion Chromatography (SEC): This is a common method for separating the larger labeled biomolecule from the smaller, unreacted dye molecules. The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the labeled protein, are excluded from the pores and elute first, while smaller molecules, like the free dye, enter the pores and elute later.

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is particularly useful for purifying labeled oligonucleotides and peptides. generi-biotech.comabo.com.pl Reverse-phase HPLC is often used, where the separation is based on the hydrophobicity of the molecules. Using a single isomer of the dye, like 5-ROX, can lead to better resolution and less signal broadening in HPLC purification compared to using a mixture of isomers. broadpharm.com For oligonucleotide labeling, a double HPLC purification method is often recommended. The first purification removes failure sequences after synthesis, and the second purification removes unlabeled oligonucleotides and excess dye after the labeling reaction. biosyn.com

Affinity Chromatography: This technique can be used if the biomolecule has a specific binding partner. The labeled biomolecule is captured on a column containing the immobilized binding partner, while unreacted dye and other impurities are washed away. The purified conjugate is then eluted by changing the buffer conditions.

Data Acquisition and Interpretation in Fluorescence Assays

5-ROX labeled biomolecules are utilized in a variety of fluorescence-based assays. Proper data acquisition and interpretation are critical for obtaining meaningful results.

Fluorescence Microscopy: In fluorescence microscopy, the 5-ROX conjugate is used to visualize the localization of the target biomolecule within cells or tissues. The sample is illuminated with light at the excitation wavelength of 5-ROX, and the emitted fluorescence is collected through a filter that specifically allows the passage of the longer emission wavelength. The resulting image reveals the spatial distribution of the labeled molecule.

Flow Cytometry: Flow cytometry allows for the analysis of individual cells in a population. Cells labeled with a 5-ROX conjugate are passed through a laser beam that excites the fluorophore. The emitted fluorescence is detected and quantified, providing information on the expression level of the target molecule on a per-cell basis.

Fluorescence Anisotropy Assays: This technique measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. researchgate.net When a small 5-ROX labeled molecule (e.g., a peptide) is free in solution, it tumbles rapidly, resulting in low fluorescence anisotropy. researchgate.net Upon binding to a larger protein, its rotation slows down, leading to an increase in anisotropy. researchgate.net This method is valuable for studying biomolecular interactions and for screening for ligands. nih.gov

Real-Time PCR (qPCR): 5-ROX is commonly used as a passive reference dye in qPCR assays. biosynth.comillumina.com It is included in the reaction mixture to normalize for non-PCR related variations in fluorescence, such as well-to-well differences in pipetting volume or instrument detection. biosynth.comillumina.com The 5-ROX fluorescence signal remains constant throughout the PCR reaction and is used to correct the reporter dye signal, thereby increasing the precision of quantification. illumina.com

The interpretation of data from these assays requires careful consideration of controls and potential artifacts. For example, background fluorescence and non-specific binding of the fluorescent probe must be accounted for to ensure the accuracy of the results.

Future Directions and Emerging Frontiers in 5 Carboxy X Rhodamine Research

Development of Novel 5-Carboxy-X-Rhodamine Derivatives

A significant frontier in 5-ROX research lies in the rational design and synthesis of novel derivatives with tailored properties. nih.govacs.org While 5-ROX itself boasts high molar absorptivity and quantum yield, there is a continuous effort to create analogs with even more desirable characteristics. nih.govmedchemexpress.com

One area of focus is the development of derivatives with enhanced structural rigidity. By introducing multiple n-propylene or γ,γ-dimethylpropylene bridging moieties, researchers have successfully synthesized 5- and 6-carboxy-X-rhodamines that exhibit red-shifted absorption and emission maxima and higher fluorescence quantum yields. nih.govacs.org This increased rigidity minimizes non-radiative decay processes, leading to brighter and more stable fluorescent probes. nih.govacs.org

Furthermore, the synthesis of isomer-free 5-ROX is a critical development. aatbio.com For many sensitive biological applications, the presence of the 6-ROX isomer can introduce variability and complicate data interpretation. aatbio.comanaspec.com Proprietary methods for synthesizing the pure 5-isomer without the need for extensive chromatographic purification are making this superior reagent more accessible for applications where reproducibility is paramount. aatbio.com

The creation of amine-reactive derivatives, such as 5-ROX, SE (succinimidyl ester), has been instrumental in its widespread use for labeling biomolecules like proteins and oligonucleotides. abpbio.commedchemexpress.comchemimpex.com Future work will likely focus on developing derivatives with alternative reactive groups to expand the repertoire of molecules that can be labeled and to allow for more specific conjugation strategies. ontosight.ai For instance, derivatives like 5-ROX tetrazine and 5-ROX-alkyne enable highly specific and rapid labeling through bioorthogonal chemistry, such as inverse electron demand Diels-Alder reactions. medchemexpress.com

| Derivative Name | Key Feature/Modification | Potential Advantage |

| 5- and 6-carboxy-X-rhodamines with n-propylene or γ,γ-dimethylpropylene bridges | Increased structural rigidity | Red-shifted spectra, higher quantum yields, enhanced photostability nih.govacs.org |

| Isomer-free 5-ROX | Purified single isomer | Improved reproducibility in sensitive applications aatbio.com |

| 5-ROX, SE (succinimidyl ester) | Amine-reactive succinimidyl ester | Efficient labeling of proteins and oligonucleotides abpbio.commedchemexpress.comchemimpex.com |

| 5-ROX tetrazine | Contains a tetrazine moiety | Enables rapid and specific labeling via bioorthogonal chemistry medchemexpress.com |

| 5-ROX-alkyne | Contains an alkyne group | Facilitates labeling of DNA fragments for visualization medchemexpress.com |

Integration into Multiplexed Assays and High-Throughput Screening

The relatively long-wavelength emission of 5-ROX makes it an attractive candidate for use in multiplexed assays, where multiple targets are analyzed simultaneously. chemimpex.comgenaxxon.com In such assays, spectrally distinct fluorophores are used to label different components, allowing for their simultaneous detection and quantification. The distinguishable color of 5-ROX allows for the development of more complex and informative assays. google.com

High-throughput screening (HTS) is another area where 5-ROX and its derivatives are expected to have a significant impact. google.com HTS involves the automated testing of large numbers of compounds, often in the context of drug discovery. google.com The brightness and photostability of 5-ROX are advantageous in HTS applications, where robust and reliable signals are essential for accurate data acquisition. chemimpex.com As automated methods and microfluidic technologies become more prevalent, the demand for high-quality fluorescent probes like 5-ROX will continue to grow. google.com

The development of fluorescent probes with "activatable" properties is a particularly exciting avenue for HTS and multiplexed assays. nih.gov These probes are designed to be non-fluorescent or "quenched" until they interact with a specific target or are cleaved by a particular enzyme. nih.gov This "turn-on" mechanism provides a high signal-to-background ratio, which is crucial for sensitive detection in complex biological samples. nih.gov

Advancements in Targeted Molecular Imaging Probes

A major thrust in the future of 5-ROX research is its incorporation into targeted molecular imaging probes for both in vitro and in vivo applications. acs.orgresearchgate.net By conjugating 5-ROX to a targeting moiety, such as an antibody, peptide, or small molecule, researchers can specifically label and visualize cells or tissues of interest. chemimpex.comresearchgate.net

One promising application is in the development of probes for cancer imaging. For example, by linking 5-ROX to a molecule that selectively binds to cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers, researchers have created fluorescent probes that can specifically illuminate tumor cells. researchgate.net Similarly, 5-ROX has been incorporated into dual-modality imaging agents targeting prostate-specific membrane antigen (PSMA) for the preoperative imaging and fluorescence-guided surgery of prostate cancer. moleculardepot.com

The development of "smart" probes that respond to their microenvironment represents a significant advancement. For instance, a dual-responsive probe was constructed by linking a 5'-carboxyrhodamine to a cyanine (B1664457) dye with a disulfide linker, creating a sensor for both pH and biothiols. thno.org This type of probe can provide valuable information about the physiological state of cells and tissues.

Future advancements will likely focus on improving the in vivo performance of these probes. This includes optimizing their pharmacokinetic properties to enhance tumor accumulation and clearance from non-target tissues. stanford.edu While 5-ROX has been used in some in vivo studies, its excitation and emission wavelengths may limit its clinical translatability for deep tissue imaging. stanford.edu Therefore, the development of 5-ROX derivatives with longer, near-infrared (NIR) emission wavelengths is a key area for future research to enable deeper tissue penetration. nih.gov

| Probe Type | Targeting Moiety/Mechanism | Application |

| COX-2 Targeted Probe | Molecule that binds to COX-2 | Cancer imaging researchgate.net |

| PSMA-Targeting Agent | Ligand for Prostate-Specific Membrane Antigen | Prostate cancer imaging and guided surgery moleculardepot.com |

| Dual-Responsive Probe | Disulfide linker and pH-tunable group | Sensing of pH and biothiols thno.org |

| Activatable Probes | Self-quenched design, activated by enzymes | High signal-to-background imaging nih.govnih.gov |

Role in Unraveling Complex Biological Processes

Beyond its use as a simple label, 5-ROX is becoming an indispensable tool for dissecting complex biological pathways. Its application in techniques like Fluorescence Resonance Energy Transfer (FRET) allows for the study of molecular interactions in real-time. abpbio.com By labeling two interacting molecules with a FRET pair, such as a donor fluorophore and an acceptor like 5-ROX, researchers can monitor their proximity and dynamics.

The ability to label specific biomolecules with high precision enables the visualization of their subcellular localization and trafficking. chemimpex.com This is crucial for understanding a wide range of cellular processes, from protein transport to organelle dynamics. For instance, 5-ROX has been used to label DNA fragments, allowing for the visualization of genotyping experiments and gel shift assays. medchemexpress.com

Furthermore, 5-ROX plays a critical role in advanced DNA sequencing technologies. abpbio.comgenaxxon.com It is widely used for labeling oligonucleotides and in automated DNA sequencing applications, contributing to the rapid advancement of genomics and personalized medicine. abpbio.comchempep.com

The future will see 5-ROX and its ever-expanding family of derivatives being applied to increasingly intricate biological questions. From monitoring the subtle conformational changes of a single protein to tracking the fate of a drug molecule within a living organism, the versatility and robustness of this fluorophore will continue to illuminate the path of scientific discovery.

Q & A

Q. What are the spectral properties of 5-carboxy-X-rhodamine (5-ROX), and how do they influence experimental design in fluorescence-based assays?

Methodological Answer: 5-ROX exhibits excitation/emission maxima at λex 570 nm and λem ~595 nm in 0.1 M Tris buffer (pH 8.0) . These properties make it suitable for multiplex assays where spectral overlap with other dyes (e.g., FAM, TAMRA) must be minimized. For example, in real-time PCR, 5-ROX serves as a passive reference dye to normalize SYBR Green or TaqMan signals, requiring precise concentration optimization (e.g., 100 nM in Platinum-SYBR Green qPCR Supermix) to avoid oversaturation .

Q. Table 1: Spectral Comparison of Common Fluorescent Dyes

| Dye | λex (nm) | λem (nm) | Common Applications | Reference |

|---|---|---|---|---|

| 5-ROX | 570 | 595 | qPCR normalization, FRET | |

| 5-TAMRA | 544 | 570 | Protein labeling, microscopy | |

| 5-FAM | 493 | 517 | Nucleic acid probes |

Q. How is 5-ROX utilized in molecular techniques such as real-time PCR and fluorescence in situ hybridization (FISH)?

Methodological Answer: In real-time PCR , 5-ROX is a critical component for signal normalization. For instance, Applied Biosystems protocols recommend using 5-ROX succinimidyl ester at 50X concentration in Tris-EDTA buffer to account for well-to-well variability in ABI PRISM® systems . In FISH , 5-ROX-labeled probes (e.g., PAX6 probes for metaphase chromosome analysis) require stringent hybridization conditions (e.g., 37°C overnight) and post-hybridization washes to reduce background noise .

Advanced Research Questions

Q. How can researchers optimize 5-ROX labeling efficiency for protein or nucleic acid conjugation in FRET applications?

Methodological Answer: The NHS ester derivative of 5-ROX (ROX-SE) is preferred for amine coupling due to its high reactivity. Key steps include:

pH Control : Reactions should occur in pH 8.0–9.0 buffers (e.g., 0.1 M sodium bicarbonate) to maximize NHS ester activity .

Molar Ratio : Use a 10:1 molar excess of ROX-SE to target molecules (e.g., antibodies, oligonucleotides) to ensure complete labeling .

Purification : Remove unreacted dye via size-exclusion chromatography or dialysis to minimize background fluorescence.

Critical Consideration : Batch-to-batch variability in isomer composition (5- vs. 6-carboxy isomers) can affect labeling efficiency. Validate purity via HPLC or mass spectrometry .

Q. What experimental strategies mitigate fluorescence signal inconsistencies in 5-ROX-based assays?

Methodological Answer: Inconsistencies often arise from:

- Isomer Contamination : Commercial 5-ROX may contain 5(6)-carboxy isomers, altering fluorescence quantum yield. Use isomerically pure batches for quantitative assays .

- Environmental Factors : Temperature fluctuations during thermal denaturation assays (e.g., DNA melting curve analysis) can shift λem. Include internal controls like SYPRO Orange for parallel validation .

- Quenching Effects : High dye concentrations (>200 nM) in qPCR may self-quench. Perform titration experiments to identify optimal concentrations .

Q. Table 2: Troubleshooting Fluorescence Inconsistencies

| Issue | Solution | Evidence |

|---|---|---|

| Low signal intensity | Increase ROX-SE:target molar ratio | |

| High background | Purify conjugates via size-exclusion | |

| Batch variability | Validate isomer content via HPLC |

Q. How should researchers design experiments using 5-ROX in conjunction with other fluorophores to avoid spectral overlap?

Methodological Answer:

Spectral Unmixing : Use software tools (e.g., ImageJ plugins or FlowJo) to deconvolve overlapping signals. For example, 5-ROX (595 nm) pairs well with Cy5 (670 nm) in multiplex FISH .

Filter Selection : Employ emission filters with narrow bandwidths (e.g., 590/20 nm for 5-ROX) to exclude bleed-through from shorter-wavelength dyes like FAM .

Control Experiments : Run single-dye controls to quantify cross-talk and adjust compensation settings in flow cytometry or microscopy .

Q. What methodologies resolve contradictions in fluorescence data from 5-ROX-based assays?

Methodological Answer: Contradictions may arise from:

- Probe Degradation : Verify dye stability via absorbance spectra (peak at 570 nm) before use .

- Matrix Effects : Serum or cellular debris in biological samples can quench fluorescence. Include a reference standard (e.g., ROX Reference Dye) for normalization .

- Instrument Calibration : Regularly calibrate fluorometers using certified reference materials (e.g., NIST-traceable standards) .

Case Study : In a study on MutSβ-dependent DNA repair, 5-ROX-labeled oligonucleotides showed anomalous melting curves. Re-analysis using two-state thermodynamic models resolved discrepancies caused by protein-dye interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。